molecular formula C12H11BrN2O2S B13870237 5-bromo-N-methyl-N-phenylpyridine-3-sulfonamide

5-bromo-N-methyl-N-phenylpyridine-3-sulfonamide

Cat. No.: B13870237
M. Wt: 327.20 g/mol
InChI Key: AXBMWLLLTGMNNF-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-phenylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the pyridine ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the same nitrogen atom, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-phenylpyridine-3-sulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated pyridine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation and Reduction: Products with modified sulfonamide groups.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-N-methyl-N-phenylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a methyl group.

    5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a chlorine atom and a phenylethyl group, offering different chemical properties.

Uniqueness

5-Bromo-N-methyl-N-phenylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

5-bromo-N-methyl-N-phenylpyridine-3-sulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c1-15(11-5-3-2-4-6-11)18(16,17)12-7-10(13)8-14-9-12/h2-9H,1H3

InChI Key

AXBMWLLLTGMNNF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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